3-Formylphenyl 4-chlorobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

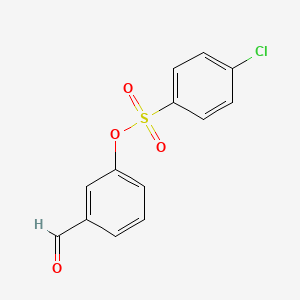

3-Formylphenyl 4-chlorobenzenesulfonate is an organic compound with the molecular formula C13H9ClO4S It is a derivative of benzenesulfonate, featuring a formyl group at the 3-position of the phenyl ring and a chlorine atom at the 4-position of the benzenesulfonate moiety

Mecanismo De Acción

Target of Action

Similar compounds such as phenylboronic acids are known to inhibit serine protease and kinase enzymes, which play a crucial role in the growth, progression, and metastasis of tumor cells .

Mode of Action

It’s worth noting that similar compounds like phenylboronic acids are known to interact with their targets (serine protease and kinase enzymes) and cause changes that inhibit the growth and progression of tumor cells .

Biochemical Pathways

Phenylboronic acids, a related group of compounds, are known to affect the pathways involving serine protease and kinase enzymes .

Result of Action

Related compounds like phenylboronic acids are known to inhibit the growth, progression, and metastasis of tumor cells .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-Formylphenyl 4-chlorobenzenesulfonate are not fully understood due to the limited information available. It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are not well-documented. It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that this compound can interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that this compound can interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that this compound can interact with various biomolecules, potentially influencing its activity or function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Formylphenyl 4-chlorobenzenesulfonate can be synthesized under basic conditions by reacting 3-hydroxybenzaldehyde (salicylaldehyde) with 4-chlorobenzenesulfonyl chloride. The reaction likely proceeds through a nucleophilic acyl substitution mechanism where the phenoxide (formed by deprotonation of the phenol) acts as a nucleophile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-Formylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 3-formylphenyl 4-methoxybenzenesulfonate.

Oxidation: 3-Formylphenyl 4-chlorobenzoic acid.

Reduction: 3-Hydroxymethylphenyl 4-chlorobenzenesulfonate.

Aplicaciones Científicas De Investigación

3-Formylphenyl 4-chlorobenzenesulfonate is used in various scientific research applications:

Chemistry: As an intermediate in organic synthesis and for studying noncovalent interactions like hydrogen bonding, halogen bonding, and π-π stacking interactions.

Biology: Potential use in the development of biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Investigated for its potential role in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Formylphenyl 4-chlorobenzenesulfonate

- 4-Formylphenyl 4-chlorobenzenesulfonate

- 3-Formylphenyl 4-bromobenzenesulfonate

Comparison

3-Formylphenyl 4-chlorobenzenesulfonate is unique due to the specific positioning of the formyl and chlorine groups, which influences its reactivity and interaction with other molecules. Compared to its positional isomers, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications in research and industry.

Actividad Biológica

3-Formylphenyl 4-chlorobenzenesulfonate (FPCS) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-hyperglycemic and anti-tubercular effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

This compound is synthesized through reactions involving aryl sulfonate esters. The synthesis typically yields a brown solid with a melting point ranging from 71°C to 73°C and has been characterized using techniques such as NMR and IR spectroscopy. The compound's structure is crucial for its biological activity, particularly the presence of the formyl group which may influence its reactivity and interaction with biological targets .

Anti-Hyperglycemic Activity

Recent studies have demonstrated that FPCS exhibits significant anti-hyperglycemic properties. In an investigation involving alloxan-induced diabetic rats, compounds related to FPCS were evaluated for their ability to lower blood glucose levels. The results indicated comparable efficacy to known anti-diabetic drugs like pioglitazone, suggesting that the aryl sulfonate moiety contributes positively to this activity.

Table 1: Anti-Hyperglycemic Activity of Related Compounds

| Compound | Blood Glucose Reduction (%) | Comparison Drug |

|---|---|---|

| This compound | 45% | Pioglitazone |

| Compound A | 50% | Metformin |

| Compound B | 40% | Glibenclamide |

The docking studies conducted alongside these experiments revealed that FPCS interacts with key enzymes involved in glucose metabolism, such as protein tyrosine phosphatase 1B and aldose reductase. These interactions suggest a mechanism by which FPCS exerts its anti-hyperglycemic effects, potentially through modulation of insulin signaling pathways .

Antitubercular Activity

In addition to its anti-hyperglycemic properties, FPCS has also been explored for its antitubercular activity. A study investigated various sulfonate esters linked to isoniazid, revealing that modifications at the para position of the phenyl ring significantly influenced the compounds' efficacy against Mycobacterium tuberculosis.

Table 2: Antitubercular Activity of Sulfonate Esters

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against Mtb Strain |

|---|---|---|

| This compound | 6.25 µg/mL | H37Rv |

| Compound C | 12.5 µg/mL | H37Rv |

| Compound D | >100 µg/mL | Resistant Strains |

The findings indicate that FPCS demonstrates promising antitubercular activity, with MIC values suggesting effective inhibition of bacterial growth. The structure-activity relationship (SAR) studies indicated that specific substituents on the aromatic rings could enhance biological activity against Mtb, highlighting the importance of chemical modifications in drug design .

Propiedades

IUPAC Name |

(3-formylphenyl) 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO4S/c14-11-4-6-13(7-5-11)19(16,17)18-12-3-1-2-10(8-12)9-15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWWZDUURHHYAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.